molecular formula C15H16N4O4 B11328441 (5Z)-6-hydroxy-5-[5-(4-methoxyphenyl)pyrazolidin-3-ylidene]-3-methylpyrimidine-2,4(3H,5H)-dione

(5Z)-6-hydroxy-5-[5-(4-methoxyphenyl)pyrazolidin-3-ylidene]-3-methylpyrimidine-2,4(3H,5H)-dione

Cat. No.: B11328441
M. Wt: 316.31 g/mol
InChI Key: YTYKKPOFELTZJQ-UHFFFAOYSA-N
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Description

6-HYDROXY-5-[5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound with a unique structure that includes a pyrazole ring, a methoxyphenyl group, and a tetrahydropyrimidine-dione moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-HYDROXY-5-[5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylhydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then reacted with a suitable aldehyde and urea under acidic or basic conditions to form the tetrahydropyrimidine-dione structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

6-HYDROXY-5-[5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-HYDROXY-5-[5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-HYDROXY-5-[5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H16N4O4

Molecular Weight

316.31 g/mol

IUPAC Name

6-hydroxy-5-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C15H16N4O4/c1-19-14(21)12(13(20)16-15(19)22)11-7-10(17-18-11)8-3-5-9(23-2)6-4-8/h3-6,10,17,21H,7H2,1-2H3,(H,16,20,22)

InChI Key

YTYKKPOFELTZJQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)NC1=O)C2=NNC(C2)C3=CC=C(C=C3)OC)O

Origin of Product

United States

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